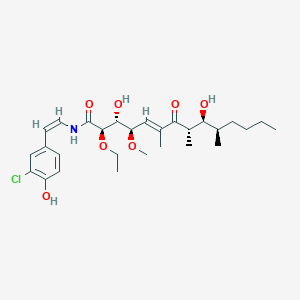

Chondrochloren B

Description

Contextualization of Natural Product Research from Myxobacteria

Myxobacteria, a group of Gram-negative soil bacteria, are renowned for their complex social behaviors and, notably, for their prolific production of a vast array of secondary metabolites. helmholtz-hips.de These microorganisms are considered a significant source of novel natural products, rivaling even well-established producers like Actinomycetes and Bacillus. frontiersin.orgfrontiersin.org It is estimated that myxobacteria produce a large number of distinct bioactive compounds, with over 100 new carbon skeleton metabolites and more than 600 structural variants identified. asm.org This remarkable chemical diversity is a hallmark of the myxobacteria, with studies indicating that approximately 40% of their metabolites possess novel chemical structures not seen in compounds from other microbial sources. frontiersin.orgfrontiersin.orgmdpi.com

The production of this diverse chemical arsenal (B13267) is linked to the large genomes of myxobacteria, which range from 9.2 to 14.7 Mbp and are rich in biosynthetic gene clusters (BGCs). asm.orgasm.org These BGCs encode the complex enzymatic machinery, primarily polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), responsible for assembling these intricate molecules. researchgate.net The diversity of these metabolites is not only observed between different genera but also within a single species, as demonstrated by studies on Myxococcus xanthus. nih.gov This intraspecific diversity suggests that a significant portion of the myxobacterial secondary metabolome remains undiscovered. nih.gov Research has shown a positive correlation between the taxonomic distance of myxobacterial strains and the production of distinct secondary metabolites, highlighting the potential for discovering novel compounds by exploring new and under-explored genera. asm.org

Myxobacteria are a particularly attractive source for natural product discovery due to the high percentage of novel and structurally unique compounds they produce. researchgate.net These metabolites often feature unusual chemical scaffolds and modes of action, targeting cellular structures that are infrequently affected by compounds from other organisms. mdpi.com This structural novelty makes myxobacterial metabolites a promising resource for the development of new therapeutic agents. helmholtz-hips.de

The unique structures arise from the distinctive biosynthetic pathways found in myxobacteria. For instance, the biosynthesis of certain compounds involves uncommon enzymatic reactions and precursor molecules. nih.govuni-saarland.de The large and complex genomes of myxobacteria harbor a multitude of these biosynthetic gene clusters, many of which are considered "cryptic" or "silent" under standard laboratory conditions, suggesting a vast untapped potential for the discovery of new molecules. asm.orgasm.org The exploration of myxobacteria from diverse and under-explored environments, including marine habitats, continues to yield novel chemical entities, further solidifying their importance in natural product research. asm.orgdoaj.orgmdpi.com

Myxobacterial Diversity in Secondary Metabolite Production

Discovery and Initial Characterization of Chondrochloren B

Chondrochloren A and B were first isolated from the myxobacterium Chondromyces crocatus, specifically the strain designated Cm c5. nih.govcapes.gov.brresearchgate.net This strain is known to be a prolific producer of a variety of secondary metabolites, including other bioactive compounds like the chondramides, ajudazols, crocacins, crocapeptins, and thuggacins. asm.orgasm.orguniprot.org The discovery of the chondrochlorens was the result of a screening program aimed at identifying biologically active metabolites from the genus Chondromyces. nih.govcapes.gov.br C. crocatus Cm c5, also cataloged as DSM 14714, has a large genome of 11.3 Mbp, which contains a significant number of biosynthetic gene clusters responsible for its diverse secondary metabolite production. asm.orgasm.orguniprot.orgontosight.ai

The chondrochlorens A and B were identified and reported in 2003 by the research groups of Höfle and Reichenbach. nih.gov Their work described these compounds as novel β-amino styrenes. capes.gov.br this compound is distinguished by several unusual structural features, most notably a chloro-hydroxy-styryl functionality and a unique ethoxy group. nih.govebi.ac.uk Subsequent research into the biosynthesis of the chondrochlorens revealed the intricate enzymatic processes responsible for these features. nih.govebi.ac.uk Analysis of the chondrochloren gene cluster has provided significant insights into the formation of these metabolites, including the early chlorination of a tyrosine intermediate and an unprecedented oxidative decarboxylation to form the styryl moiety. nih.govebi.ac.uk The ethoxy group in this compound was found to originate from the incorporation of hydroxymalonate by the polyketide synthase, followed by two methylation steps. nih.govebi.ac.uk

Structure

2D Structure

Properties

Molecular Formula |

C28H42ClNO7 |

|---|---|

Molecular Weight |

540.1 g/mol |

IUPAC Name |

(E,2R,3R,4R,8S,9S,10R)-N-[(Z)-2-(3-chloro-4-hydroxyphenyl)ethenyl]-2-ethoxy-3,9-dihydroxy-4-methoxy-6,8,10-trimethyl-7-oxotetradec-5-enamide |

InChI |

InChI=1S/C28H42ClNO7/c1-7-9-10-17(3)24(32)19(5)25(33)18(4)15-23(36-6)26(34)27(37-8-2)28(35)30-14-13-20-11-12-22(31)21(29)16-20/h11-17,19,23-24,26-27,31-32,34H,7-10H2,1-6H3,(H,30,35)/b14-13-,18-15+/t17-,19+,23-,24+,26-,27-/m1/s1 |

InChI Key |

BIBQKWSSQXEIHK-IRFDLBBPSA-N |

Isomeric SMILES |

CCCC[C@@H](C)[C@@H]([C@H](C)C(=O)/C(=C/[C@H]([C@H]([C@H](C(=O)N/C=C\C1=CC(=C(C=C1)O)Cl)OCC)O)OC)/C)O |

Canonical SMILES |

CCCCC(C)C(C(C)C(=O)C(=CC(C(C(C(=O)NC=CC1=CC(=C(C=C1)O)Cl)OCC)O)OC)C)O |

Synonyms |

chondrochloren B |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Chondrochloren B

Genomic and Genetic Foundations of Chondrochloren Biosynthesis

The blueprint for Chondrochloren B synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of C. crocatus. This cluster harbors the genes for all the necessary enzymatic machinery, from the core synthases to the tailoring enzymes that modify the final product.

Identification of the Chondrochloren Biosynthetic Gene Cluster

The chondrochloren biosynthetic gene cluster was identified through genomic analysis of Chondromyces crocatus Cm c5. asm.org This cluster comprises 12 open reading frames, which include genes encoding large, multienzyme complexes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). uni-saarland.de The identification of this gene cluster was a crucial first step in understanding how chondrochloren is assembled. The cluster is designated as BGC0000970 and is known to produce chondrochloren A, a closely related compound. u-tokyo.ac.jp

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Megasynthetases (CndA-CndH)

The core of the chondrochloren assembly line is a hybrid PKS/NRPS system. The biosynthesis proceeds progressively through the action of the multimodular megasynthetases CndA through CndH. nih.govresearchgate.net These large enzymes are responsible for the stepwise assembly of the molecule from simple building blocks. The process begins with a butyrate (B1204436) starter unit selected by a coenzyme A ligase. uni-saarland.de The subsequent modules of the PKS system add extender units, with varying degrees of reduction, to build the polyketide backbone. uni-saarland.de The final NRPS module incorporates a tyrosine residue, which is a key precursor for the chloro-hydroxy-styryl moiety of this compound. nih.govresearchgate.net

Key Enzymatic Transformations in this compound Biosynthesis

Following the assembly of the core structure by the PKS/NRPS megasynthetases, a series of tailoring enzymes catalyze key transformations to yield the final, biologically active this compound. These modifications include chlorination and oxidative decarboxylation.

Tyrosine Chlorination by Halogenase CndH

A pivotal step in the biosynthesis of this compound is the chlorination of the tyrosine residue. This reaction is catalyzed by the flavin-dependent halogenase CndH. nih.govresearchgate.net This early chlorination of the tyrosine moiety is an unusual feature in secondary metabolite biosynthesis. nih.govresearchgate.net

CndH belongs to the family of flavin-dependent halogenases, which utilize a reduced flavin cofactor (FADH2) and molecular oxygen to activate a halide ion. rsc.org The general mechanism for this class of enzymes involves the formation of a flavin hydroperoxide species, which then reacts with a chloride ion to generate hypochlorous acid (HOCl) as the chlorinating agent. rsc.orgmdpi.com In CndH, a conserved lysine (B10760008) residue within the active site is proposed to react with HOCl to form a chloroamine intermediate, which then acts as the electrophilic species to chlorinate the tyrosine substrate. nih.govnih.gov The structure of CndH reveals a large hydrophobic surface that is thought to be the binding site for the carrier protein to which the tyrosine substrate is tethered. rsc.orgtandfonline.com

CndH is classified as a variant B flavin-dependent halogenase, meaning it acts on a substrate that is bound to a carrier protein, likely an acyl carrier protein (ACP). rsc.orgtandfonline.comfrontiersin.org This is in contrast to variant A halogenases, which act on free substrates. illinois.edu The substrate for CndH is the tyrosine residue that has been incorporated into the growing chondrochloren intermediate and is attached to a carrier protein. nih.govfrontiersin.org CndH specifically catalyzes the chlorination of this carrier protein-bound tyrosine. The enzyme's structure suggests that the carrier protein plays a crucial role in positioning the substrate correctly for regioselective halogenation. tandfonline.com The halogenation active site of CndH is notably nonpolar. acs.org

| Enzyme | Function | Substrate |

| CndA-CndF | PKS/NRPS megasynthetases | Butyrate, acetate, and other small molecule precursors |

| CndH | Flavin-dependent halogenase | Carrier protein-bound tyrosine intermediate |

| CndG | Oxidative decarboxylase | Pre-chondrochloren |

Catalytic Mechanism of CndH

Oxidative Decarboxylation to Form the Styryl Moiety by CndG

The formation of the distinctive chloro-hydroxy-styryl functionality in chondrochloren is a critical step in its biosynthesis, accomplished through a post-assembly modification of the molecule. nih.govnih.gov The immediate product from the polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery is not the final active compound, but rather a carboxylated and saturated precursor known as pre-chondrochloren. nih.gov This intermediate is then acted upon by a specialized enzyme, CndG, which is encoded within the chondrochloren biosynthetic gene cluster. nih.govresearchgate.net CndG catalyzes an oxidative decarboxylation reaction, removing a carboxyl group to generate the styryl moiety and thus yielding the mature, biologically active chondrochloren. nih.govnih.gov This transformation is essential, as the pre-chondrochloren precursor isolated from CndG knockout mutant strains lacks antibiotic activity.

Biochemical studies have definitively characterized CndG as a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidative decarboxylase. nih.govresearchgate.net This classification is supported by sequence analysis of the CndG protein, which reveals significant homology with other FAD-linked oxidases and the presence of conserved FAD-binding motifs at its N-terminal region. researchgate.netresearchgate.net Experimental confirmation was achieved by analyzing the supernatant of denatured CndG, which showed the presence of FAD. researchgate.netresearchgate.net

The catalytic activity of CndG is dependent on molecular oxygen. researchgate.net Experiments conducted under anaerobic conditions showed that the production of chondrochloren was drastically reduced. researchgate.net Conversely, the enzyme's function is not dependent on metal ions, as the addition of ion chelators like EDTA and EGTA, or various external metal ions (Zn²⁺, Mg²⁺, Mn²⁺, Fe²⁺), had no significant effect on its activity. researchgate.netresearchgate.net This places CndG in the "organic cofactor" class of decarboxylases. researchgate.net While the enzyme is active without external cofactors, the addition of FAD to the reaction mixture was found to increase its catalytic activity by approximately 30%. researchgate.net Flavin mononucleotide (FMN), however, could not substitute for FAD to enhance activity. researchgate.net

The primary function of CndG is the conversion of the inactive precursors, pre-chondrochloren A and pre-chondrochloren B, into their respective active forms, chondrochloren A and this compound. researchgate.net The enzyme catalyzes the oxidative decarboxylation of the acylated and functionalized tyrosine moiety at the terminus of the precursor molecules. nih.gov

Kinetic analysis of CndG revealed a catalytic rate (kcat) that, while relatively low, is consistent with the typical rates observed for PKS and NRPS multienzymes in vitro. researchgate.net The enzyme exhibits maximum activity under specific biochemical conditions.

| Parameter | Value/Condition | Citation |

| Optimal pH | 6.0 | researchgate.netresearchgate.net |

| Optimal Buffer | 50 mM Tris-HCl | researchgate.netresearchgate.net |

| kcat | 15.5 min⁻¹ | researchgate.net |

| Cofactor | FAD (Flavin Adenine Dinucleotide) | nih.govresearchgate.net |

| Oxygen Req. | Requires molecular oxygen | researchgate.net |

| Metal Ion Req. | None | researchgate.netresearchgate.net |

Table 1: Biochemical and Kinetic Parameters of CndG.

Studies to probe the substrate specificity of CndG involved synthesizing various N-acyl derivatives of L-tyrosine and 3-chloro-L-tyrosine. researchgate.net These experiments help to define the structural requirements for substrate recognition and catalysis by the enzyme.

The substrates for the CndG-catalyzed reaction are the novel natural products, pre-chondrochloren A and B. nih.gov These molecules are the final output of the chondrochloren PKS/NRPS megasynthetase. nih.gov The critical role of these intermediates was elucidated through targeted gene inactivation of cndG. nih.gov In strains where the cndG gene was knocked out, the biosynthesis halts after the formation of the carboxylated precursors, leading to their accumulation. nih.gov

Crucially, these isolated pre-chondrochloren compounds were found to be biologically inactive. This finding underscores the importance of the CndG-mediated reaction. It is a vital post-assembly tailoring step that "matures" the molecule, converting it from an inactive precursor into a potent antibiotic. nih.govnih.gov The oxidative decarboxylation is therefore not an optional modification but a mandatory step for conferring biological activity upon the chondrochloren scaffold. nih.gov

Substrate Specificity and Reaction Kinetics of CndG

Ethoxy Group Formation in this compound

The presence of an ethoxy group at the C-2 position is a distinguishing and biochemically intriguing feature of this compound. researchgate.netnih.gov This structure is rare in bacterial secondary metabolites and its formation involves a series of highly unusual enzymatic transformations. nih.govresearchgate.net The biosynthesis of the ethoxy moiety is not a direct single-step ethylation. Instead, it arises from the incorporation of a specific extender unit by the polyketide synthase, followed by two distinct methylation events. nih.govacs.org

The pathway begins with the PKS module incorporating hydroxymalonate as an extender unit. nih.govacs.org Following this incorporation, an O-methyltransferase domain, acting in cis, catalyzes the first methylation. nih.govacs.org This sequence of events sets the stage for the final, remarkable transformation that yields the ethoxy group.

The second and final methylation step, which converts the methoxy (B1213986) intermediate into the terminal ethoxy group, is catalyzed by a radical S-adenosylmethionine (SAM) methylase. nih.govresearchgate.net This enzymatic step is a direct methylation of a non-reactive carbon center on what is, at that stage, chondrochloren A. nih.govresearchgate.net The discovery and characterization of this enzyme's role in the chondrochloren pathway represented a direct demonstration of a radical SAM methylase's involvement in bacterial secondary metabolism, highlighting a novel enzymatic capability. nih.gov

The alkylation of a non-reactive, sp³-hybridized carbon center, as seen in the formation of the this compound ethoxy group, is a chemically challenging reaction that cannot be achieved by conventional S-adenosylmethionine-dependent methyltransferases which typically act on nucleophilic atoms. nih.govresearchgate.netacs.org This transformation requires the generation of a highly reactive radical species, a capability possessed by the radical SAM (RSM) superfamily of enzymes. acs.org

Radical SAM methyltransferases are categorized into different classes based on their structure and mechanism. acs.org The enzyme involved in this compound biosynthesis falls into a class that is capable of methylating chemically inert carbons. acs.org The general mechanism for these enzymes involves the reductive cleavage of SAM by a [4Fe-4S] cluster to produce a highly reactive 5′-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. It is this activated radical intermediate that can then be methylated. In the case of Class B RSMTs, which are known to methylate inert sp³ carbons, the process may involve a cobalamin-dependent methyl transfer to the substrate radical. acs.org This complex radical-based mechanism allows for the precise alkylation of otherwise unreactive positions, generating structural diversity in natural products like this compound.

Involvement of a Radical S-Adenosylmethionine Methylase

Unconventional Aspects and Biochemical Peculiarities of Chondrochloren Biosynthesis

The biosynthesis of this compound is characterized by several unique and intriguing biochemical reactions that deviate from standard secondary metabolite formation. These peculiarities highlight the remarkable catalytic versatility of the enzymatic machinery in Chondromyces crocatus.

Deviations from Established Biosynthetic Paradigms

The formation of this compound involves at least two significant departures from well-understood biosynthetic pathways:

Formation of the Ethoxy Group: A standout feature of this compound is its ethoxy group. Research has shown that this moiety is not incorporated directly. Instead, the polyketide synthase incorporates hydroxymalonate as an extender unit. nih.gov This is followed by two sequential methylation steps. The first methylation is carried out in cis by an O-methyltransferase. The second, and more unusual, methylation is catalyzed by a radical S-adenosylmethionine (SAM) methylase, which acts on a non-activated carbon center. nih.govacs.org This radical-based methylation is a departure from the more common S-adenosylmethionine-dependent methylations that target nucleophilic atoms. acs.org

Oxidative Decarboxylation to Form the Styryl Moiety: The chloro-hydroxy-styryl functionality at the terminus of the molecule is another unconventional feature. nih.govresearchgate.net This is formed through a post-assembly modification of a carboxylated precursor, pre-chondrochloren. An FAD-dependent oxidative decarboxylase, CndG, catalyzes the decarboxylation of an acylated tyrosine derivative to generate the final styryl group. nih.govnih.gov This type of oxidative decarboxylation to form a styryl moiety from an acylated tyrosine is a novel enzymatic transformation in natural product biosynthesis. nih.gov

Comparative Analysis with Related Biosynthetic Pathways

The biosynthetic machinery of this compound shares some similarities with other natural product pathways, yet key differences underscore its novelty.

| Feature | This compound Biosynthesis | Related Biosynthetic Pathways | Key Differences |

| Starter Unit | Phenylalanine | Varies (e.g., acetate, propionate (B1217596) in many polyketides) | The use of an amino acid as a starter unit is common in NRPS pathways, but the subsequent modifications in this compound are unique. |

| Extender Units | Malonyl-CoA, Methylmalonyl-CoA, Hydroxymalonyl-ACP | Malonyl-CoA, Methylmalonyl-CoA in many PKS pathways | The incorporation of hydroxymalonyl-ACP is a less common feature in PKS systems. nih.gov |

| Terminal Moiety Formation | Oxidative decarboxylation of an acylated tyrosine by CndG to form a styryl group. nih.gov | In barbamide (B1252183) biosynthesis, the enzyme BarJ is proposed to catalyze a similar oxidative decarboxylation. nih.gov In the biosynthesis of a fatty acid enol ester, FeeG is predicted to be involved in the decarboxylation of an N-acyltyrosine. nih.govresearchgate.net | While the general concept of oxidative decarboxylation exists in other pathways, the specific enzyme (CndG) and its substrate (pre-chondrochloren) are unique to chondrochloren biosynthesis. nih.govnih.gov |

| Methylation | A radical SAM methylase (CndI) is involved in the formation of the ethoxy group. nih.govacs.orgnih.gov | Typical SAM-dependent methyltransferases act on nucleophilic atoms. Radical SAM enzymes are known but their involvement in forming an ethoxy group in this manner is unusual. acs.org | The radical-mediated methylation of a non-activated carbon to form the ethoxy group is a significant deviation. nih.gov |

| Halogenation | Early chlorination of a peptidyl carrier protein (PCP)-bound tyrosine intermediate by the halogenase CndH. nih.govnih.gov | Halogenases are common in secondary metabolism, but the timing and substrate specificity can vary. For example, in vancomycin (B549263) biosynthesis, halogenation occurs on amino acid precursors. | The chlorination of a PCP-tethered intermediate is a notable feature. nih.gov |

Genetic Engineering and Pathway Diversification Approaches

The elucidation of the this compound biosynthetic gene cluster has opened avenues for genetic manipulation to probe enzyme function and generate novel derivatives.

Targeted Gene Inactivation Studies within the Biosynthetic Cluster

Targeted gene inactivation has been a crucial tool in deciphering the roles of specific enzymes in the this compound pathway.

| Gene Inactivated | Observed Outcome | Conclusion |

| cndG | Accumulation of carboxylated intermediates, pre-chondrochloren A and B. nih.govnih.gov Loss of antibiotic activity against M. luteus and B. subtilis. nih.gov | CndG is an FAD-dependent oxidative decarboxylase responsible for the final maturation step, converting the inactive pre-chondrochlorens to the active chondrochlorens. nih.govnih.gov |

| cndI | Significantly lower amounts of this compound relative to Chondrochloren A. uni-bonn.de | CndI, a radical SAM methylase, is likely involved in the second methylation step that forms the ethoxy group characteristic of this compound. nih.govuni-bonn.de |

Strategies for Modulating Biosynthetic Output

The modular nature of the PKS/NRPS system and the presence of unique tailoring enzymes offer several strategies for altering the final product.

Precursor-Directed Biosynthesis: Feeding the producing organism, Chondromyces crocatus, with fluorinated analogues of the starter unit could potentially lead to the production of fluorinated chondrochlorens, as has been demonstrated for other myxobacterial metabolites like chondramide. researchgate.netcore.ac.uk

Combinatorial Biosynthesis: The unique enzymes from the chondrochloren pathway, such as the radical SAM methylase CndI and the oxidative decarboxylase CndG, could be introduced into other biosynthetic pathways to generate novel hybrid compounds. nih.gov For instance, CndG could be used to introduce a styryl moiety into other PKS/NRPS-derived natural products. nih.gov

Heterologous Expression Systems for Biosynthesis

Efforts to express the this compound biosynthetic gene cluster in a heterologous host have been considered to improve production and facilitate genetic engineering. uni-saarland.de

Challenges: The large size of the PKS/NRPS gene cluster and the requirement for specific precursors and cofactors can make heterologous expression challenging. The native producer, Chondromyces crocatus, has a large genome with a high capacity for natural product biosynthesis, suggesting a complex regulatory network that may be difficult to replicate in a heterologous host. researchgate.net

Potential Hosts: Escherichia coli has been successfully used for the heterologous expression and characterization of individual enzymes from the pathway, such as the oxidative decarboxylase CndG. nih.govresearchgate.netnih.gov However, expressing the entire large cluster would likely require a host with a proven track record for producing complex natural products, such as certain Streptomyces or Myxococcus xanthus strains. uni-saarland.de The development of genetic tools for Chondromyces crocatus itself has also been crucial for in situ studies. researchgate.netcore.ac.uk

Total Synthesis Strategies for Chondrochloren B Analogues and Core Structures

Synthetic Approaches to the Chondrochloren Skeleton

The construction of the intricate carbon framework of Chondrochloren B, a polyketide-peptide hybrid, requires a carefully planned synthetic strategy. nih.gov The molecule is often dissected into more manageable fragments that can be synthesized independently and then coupled together.

Retrosynthetic Disconnections and Fragment Synthesis

A common retrosynthetic analysis of Chondrochloren A, a closely related analogue, divides the molecule into three main fragments of similar complexity: a C7-C14 polyketide segment, a central triol portion, and a (Z)-enamide moiety. nih.govbeilstein-journals.orgbeilstein-journals.org This modular approach allows for a convergent synthesis.

For the synthesis of the central triol segment, a typical starting material is D-ribonic acid-1,4-lactone. beilstein-journals.orgnih.gov This readily available chiral building block can be elaborated through a sequence of reactions to furnish the desired amide fragment bearing three chiral centers. beilstein-journals.org The synthesis of the (Z)-vinyl bromide component often starts from 4-hydroxybenzaldehyde (B117250) and involves key steps like a Corey-Fuchs reaction and a stereoselective palladium-catalyzed dehalogenation to establish the (Z)-geometry of the double bond. beilstein-journals.org

The western polyketide segment (C7 to C14) has proven to be a particularly challenging fragment to construct using traditional aldol (B89426) chemistry. nih.gov

Challenges in Constructing the Polyketide Segment

The stereoselective construction of the polyketide portion of this compound presents notable hurdles. Attempts to form the C8-C9 bond via aldol reactions have been met with difficulties in achieving the desired stereoselectivity. nih.govresearchgate.net Specifically, an aldol disconnection between C8 and C9 would necessitate an E-enolate, which is disfavored due to allylic strain. nih.govresearchgate.net These challenges have spurred the exploration of alternative bond-forming strategies.

A significant breakthrough in overcoming these challenges was the application of a 1,2-metallate rearrangement. nih.govnih.gov This powerful transformation serves as a robust alternative to the Nozaki-Hiyama-Kishi (NHK) reaction, effectively constructing the challenging polyketidal framework. nih.govresearchgate.net This strategy involves the reaction of a Hoppe anion with a vinyl boronic ester, proceeding with reversed polarities compared to the NHK reaction. uni-hannover.de

Stereoselective Assembly of Chondrochloren Subunits

Achieving precise control over the numerous stereocenters within the this compound molecule is a critical aspect of its total synthesis. This requires the use of sophisticated stereoselective methodologies.

Enantioselective Methodologies for Chiral Center Control

The synthesis of the C7-C14 segment often employs well-established enantioselective reactions. For instance, a Myers alkylation can be used to set an initial stereocenter, followed by an Oppolzer aldol reaction with a titanium tetrachloride Lewis acid to generate a stereotriad. nih.gov The configuration of these newly formed stereocenters can be confirmed by X-ray analysis of a crystalline derivative. nih.gov

The Matteson homologation, utilizing chiral boronic esters, is another powerful tool for the iterative and stereocontrolled construction of polyketide chains. researchgate.netuni-saarland.demdpi.com This method allows for the introduction of functional groups in a 1,2-anti configuration, with the absolute stereochemistry dictated by the choice of the chiral auxiliary. researchgate.netmdpi.com More recently, the Aggarwal lithiation-borylation strategy has emerged as a complementary approach, offering the ability to individually install desired stereogenic centers. researchgate.netuni-saarland.de This method often utilizes a chiral ligand like sparteine, although sparteine-free conditions have also been successfully developed. researchgate.netresearchgate.net

Stereocontrol in Z-Enamide Moiety Formation

The formation of the (Z)-enamide linkage is a crucial and challenging step in the synthesis of this compound. A Z-selective Buchwald-type cross-coupling reaction has been successfully employed for this purpose. nih.govresearchgate.netdoaj.org This reaction involves the coupling of an amide fragment with a (Z)-vinyl bromide. nih.govbeilstein-journals.org Extensive experimentation has shown that a combination of copper(I) iodide, a suitable base like cesium carbonate or potassium carbonate, and a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) is effective in promoting this transformation. beilstein-journals.orgnih.govresearchgate.net

Key Synthetic Transformations Employed

Several key reactions have been instrumental in the successful synthesis of Chondrochloren analogues. These transformations enable the efficient construction of the complex molecular architecture.

| Transformation | Reagents and Conditions | Purpose |

| 1,2-Metallate Rearrangement | Hoppe anion (from TIB ester), vinylboronic acid pinacol (B44631) ester | Alternative to NHK reaction for C-C bond formation in the polyketide segment. nih.govresearchgate.netacs.org |

| Oppolzer Aldol Reaction | TiCl₄ | Stereoselective formation of the stereotriad in the C7-C14 segment. nih.gov |

| Myers Alkylation | Pseudoephedrine amide, n-BuLi, alkyl halide | Enantioselective alkylation to set a key stereocenter. nih.gov |

| Z-selective Buchwald-type Coupling | CuI, DMEDA, Cs₂CO₃ or K₂CO₃ | Formation of the (Z)-enamide linkage. beilstein-journals.orgresearchgate.net |

| Matteson Homologation | Chiral boronic esters, (dichloromethyl)lithium | Iterative and stereocontrolled synthesis of polyketide chains. researchgate.netuni-saarland.demdpi.com |

| Aggarwal Lithiation-Borylation | Lithiated carbamates, boronic esters | Stereocontrolled C-C bond formation. researchgate.netscispace.com |

| Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂, NiCl₂ | Classical method for forming allylic alcohols. nih.govacs.org |

| Corey-Fuchs Reaction | CBr₄, PPh₃ | Synthesis of dibromoolefins from aldehydes. beilstein-journals.org |

| Palladium-catalyzed Dehalogenation | Pd(OAc)₂, PPh₃, Bu₃SnH | Stereoselective formation of (Z)-vinyl bromides. beilstein-journals.org |

These transformations, combined with a strategic retrosynthetic plan, have paved the way for the total synthesis of Chondrochloren A and provide a clear roadmap for the synthesis of this compound and its analogues. nih.govresearchgate.net The development of these synthetic strategies not only provides access to these biologically interesting molecules for further study but also contributes to the broader field of organic synthesis by showcasing the power of modern synthetic methods.

Applications of 1,2-Metallate Rearrangements

A significant challenge in the synthesis of the chondrochloren core is the construction of the polyketide fragment with its specific stereochemistry. Traditional methods like aldol reactions can be problematic for creating the required stereotriad. researchgate.net An innovative and effective alternative is the use of a 1,2-metallate rearrangement, specifically employing the Hoppe-Matteson-Aggarwal (HMA) protocol. acs.orguni-hannover.de This strategy was successfully utilized in the total synthesis of Chondrochloren A to form the crucial C6-C7 bond, overcoming the inherent selectivity issues associated with conventional approaches. nih.govresearchgate.net

The 1,2-metallate rearrangement serves as a powerful alternative to the Nozaki-Hiyama-Kishi (NHK) reaction. nih.govuni-hannover.de In this approach, a Hoppe anion, generated from a carbamate (B1207046) derivative like a 2,4,6-triisopropylbenzoyl (TIB) ester, acts as the nucleophile. acs.orguni-hannover.de This anion reacts with a vinyl boronic ester, which functions as the electrophile. The subsequent 1,2-migration of the organic group from the boron "ate" complex to the adjacent carbon atom, followed by oxidation, yields the desired allylic alcohol with high stereocontrol. researchgate.netacs.orgresearchgate.net

In the context of the Chondrochloren A synthesis, the reaction between the Hoppe anion derived from a complex polyketide fragment and a vinyl boronic ester proceeded with excellent yield and diastereoselectivity, affording the desired product as a single diastereoisomer. nih.govuni-hannover.de This transformation highlights the power of the 1,2-metallate rearrangement to couple complex fragments late in a synthetic sequence, a significant advantage in the assembly of intricate natural products. scispace.com Research has further demonstrated that this method can be highly stereoselective, sometimes even in the absence of a chiral ligand like sparteine, depending on the substrate's inherent chirality. nih.govresearchgate.net This methodology provides a new and unprecedented strategy to assemble complex polyketide frameworks, which is directly applicable to the synthesis of this compound analogues. researchgate.net

Buchwald-Type Cross-Coupling for Unsaturated Amide Formation

The Z-enamide moiety is a distinguishing feature of the chondrochlorens. The stereoselective formation of this C=C double bond geometry presents a notable synthetic hurdle. A Z-selective Buchwald-type cross-coupling reaction has been shown to be an effective method for constructing this challenging functional group in the final stages of the total synthesis of Chondrochloren A. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While broadly applied for synthesizing aryl amines, its application in forming enamides, particularly with Z-selectivity, is a more specialized but powerful extension of the methodology. syr.edu The general catalytic cycle involves the oxidative addition of a vinyl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the enamide product and regenerate the catalyst. wikipedia.org

In the synthesis of a Chondrochloren A, the endgame strategy involved the coupling of the fully elaborated core structure (containing the polyketide and polyol segments) with a Z-vinyl bromide fragment. nih.govbeilstein-journals.org The reaction conditions were optimized to favor the formation of the desired Z-isomer. The successful coupling was achieved using a copper(I) iodide cocatalyst, a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA), and a cesium carbonate base. researchgate.net This transformation completed the carbon skeleton of the natural product, demonstrating the utility of the Buchwald-type coupling in forging the geometrically defined enamide bond in a complex molecular setting. nih.govresearchgate.net

Other Enabling Methodologies (e.g., Myers Alkylation, Palladium-Catalyzed Dehalogenation)

The assembly of the various fragments required for the total synthesis of chondrochloren analogues relies on a number of other critical and enabling chemical transformations. Among these, Myers alkylation and palladium-catalyzed dehalogenation play crucial roles in setting key stereocenters and preparing necessary precursors.

Myers Alkylation

The Myers alkylation is a powerful and reliable method for the stereoselective alkylation of pseudoephedrine amides. This reaction is instrumental in establishing chirality at the α-position to a carbonyl group. In the synthesis of the polyketide segment of Chondrochloren A, a Myers alkylation was employed as the very first step to introduce a chiral center that would guide the stereochemical outcome of subsequent transformations. nih.gov The enolate of a pseudoephedrine amide is formed and then alkylated, with the chiral auxiliary directing the approach of the electrophile to afford the product with high diastereoselectivity. organic-chemistry.orgacs.org The auxiliary can then be readily cleaved to reveal various functional groups, such as aldehydes or carboxylic acids, for further elaboration. organic-chemistry.orgidexlab.com This methodology has been widely used in the synthesis of complex natural products to construct stereogenic centers that are remote from other chiral elements. rsc.orgnih.gov

Palladium-Catalyzed Dehalogenation

The preparation of the Z-vinyl bromide fragment, a key component for the final Buchwald-type cross-coupling, itself requires a stereoselective synthesis. One effective strategy involves a palladium-catalyzed dehalogenation. beilstein-journals.org Starting from a dibromo-alkene, a selective reduction of one bromine atom can be achieved, leaving the other in place for the subsequent coupling reaction. This transformation is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. thieme-connect.comresearchgate.net The reaction conditions can be tuned to be mild and tolerate a wide range of functional groups. thieme-connect.comorganic-chemistry.orgmdpi.com In the synthesis of the Z-vinyl bromide needed for the Chondrochloren A synthesis, a stereoselective palladium-catalyzed dehalogenation was successfully employed to furnish the required precursor. beilstein-journals.org

Mechanistic Research on Chondrochloren B and Its Analogues

Investigation of Molecular Mechanisms of Action

The molecular mechanism of Chondrochloren B is an area of active investigation, though its precise molecular target has not yet been definitively identified. Research has primarily focused on its observable biological effects and the structural features necessary for these activities. This compound has been noted for its weak antibiotic activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

A key insight into its mechanism comes from studies on its biosynthetic precursor. The immediate precursor, a carboxylated analogue known as pre-chondrochloren B, is completely devoid of antibiotic activity. nih.govresearchgate.net In an agar (B569324) diffusion assay, pre-chondrochloren B showed no inhibition zone against the bacteria Micrococcus luteus or Bacillus subtilis. In contrast, purified this compound demonstrated significant growth inhibition of these strains, with inhibition zones of 17 mm and 14 mm, respectively. nih.govresearchgate.net This finding unequivocally demonstrates that the styryl moiety, formed in the final biosynthetic step, is essential for its biological function. The conversion from the inactive precursor to the active compound underscores the critical role of this structural feature in target engagement at the cellular level.

Further research efforts are aimed at identifying the specific cellular target. One proposed strategy involves the synthesis of photoactivatable analogues of chondrochloren. tu-bs.de This approach would allow for the creation of a covalent bond between the analogue and its cellular binding partner upon irradiation, facilitating the isolation and identification of the target protein. tu-bs.de Additionally, initial investigations have identified Chondrochloren as a promising agent for inhibiting biofilm formation, suggesting its mechanism may interfere with pathways related to bacterial community development. tu-bs.de

While it is established that this compound exerts weak antibiotic effects, the specific enzyme or metabolic pathway that it inhibits or activates to produce this effect has not been fully elucidated in published research. The focus of enzymatic studies related to this compound has largely been on its own biosynthesis rather than its mode of action as an inhibitor.

The final step in its formation is catalyzed by CndG, a novel FAD-dependent oxidative decarboxylase that converts the inactive carboxylated precursor into the active this compound. nih.govresearchgate.net This enzyme requires molecular oxygen for its function and is not dependent on metal ions. nih.govresearchgate.net The enzymatic transformation is crucial for bioactivity, but the downstream pathways that this compound itself modulates in target organisms remain a subject for future investigation. nih.gov Current research projects aim to synthesize various derivatives to probe its structure-activity relationships, which may, in turn, help to identify its specific enzymatic target. tu-bs.de

Studies on Target Engagement and Cellular Processes (excluding clinical)

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The synthesis of this compound and its analogues is a complex challenge that has spurred the development of innovative chemical strategies. The most significant achievement in this area is the first total synthesis of Chondrochloren A, an analogue that differs from this compound only by the absence of an ethoxy group. This work, accomplished by the Kalesse group, provides a roadmap for accessing the core structure and creating derivatives for biological testing. nih.gov

The synthesis of Chondrochloren A was designed using a convergent approach, breaking the molecule down into key fragments. nih.govresearchgate.net A major hurdle was the stereocontrolled construction of the polyketide segment. This was overcome by employing a 1,2-metallate rearrangement as an alternative to the more traditional Nozaki-Hiyama-Kishi reaction. nih.gov Another key step was the formation of the Z-enamide moiety, which was achieved through a Z-selective Buchwald-type cross-coupling of a complex amide fragment with a Z-vinyl bromide. nih.govbeilstein-journals.org

In addition to total synthesis, analogues have been generated through biosynthetic methods. Inactivation of the cndG gene in the producing organism, Chondromyces crocatus, led to the accumulation and isolation of pre-chondrochloren B, the direct carboxylated precursor to this compound. nih.gov This biosynthetic approach provides access to a key analogue for understanding the importance of the final decarboxylation step. Research groups are continuing to pursue synthetic access to Chondrochloren and its derivatives to better understand its structure-activity relationship and identify its biological target. tu-bs.de

Structure-activity relationship (SAR) studies on this compound have provided critical insights, primarily by comparing the activity of the natural product with its direct biosynthetic precursor. The most definitive SAR finding is that the terminal carboxylic acid group on the tyrosine-derived ring completely abrogates its antibiotic function.

This was clearly demonstrated in a comparative study where this compound was active against Micrococcus luteus and Bacillus subtilis, while its precursor, pre-chondrochloren B, was inactive. nih.govresearchgate.net This establishes that the oxidative decarboxylation to form the styryl group is an absolute requirement for its antibacterial activity.

| Compound | Structural Difference from this compound | Biological Activity (Agar Diffusion Assay) | Reference |

|---|---|---|---|

| This compound | - | Active (Inhibition zones of 17 mm vs. M. luteus and 14 mm vs. B. subtilis) | nih.govresearchgate.net |

| Pre-chondrochloren B | Contains a carboxylic acid group instead of the terminal vinyl group on the styryl moiety. | Inactive (No inhibition zone) | nih.govresearchgate.net |

The structural difference between Chondrochloren A and this compound lies in the C2-position of the polyketide backbone, where this compound possesses an ethoxy group that is absent in Chondrochloren A. nih.gov Both compounds have been reported to have weak antibiotic activity, though detailed comparative data on their relative potencies from a single study are not extensively documented in the available literature. nih.govresearchgate.net Ongoing research aims to generate a wider range of analogues to systematically probe the SAR and optimize the compound for potential therapeutic applications, including its activity against biofilm formation. tu-bs.de

Advanced Methodologies and Analytical Techniques in Chondrochloren B Research

Spectroscopic and Chromatographic Methods for Structural Elucidation and Quantification

The determination of the chemical structure and the quantification of Chondrochloren B and its precursors heavily rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed insights into the molecular framework and the concentration of these compounds in biological extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the study of this compound, particularly in identifying biosynthetic intermediates. When the cndG gene, which is involved in the final steps of biosynthesis, was inactivated in the producing organism Chondromyces crocatus Cm c5, new compounds accumulated. researchgate.net One of the most abundant of these, a pre-chondrochloren B compound, was purified and its structure was confirmed using two-dimensional NMR. nih.gov This analysis revealed the presence of a carboxyl group, indicating that it is a carboxylated intermediate in the this compound biosynthetic pathway. researchgate.netnih.gov The elucidation of this intermediate's structure was critical in demonstrating that the final steps of the biosynthesis involve a decarboxylation and an oxidation reaction. researchgate.netnih.gov The spectra for these studies were recorded on a 500 MHz instrument and assigned by comparison with published data. nih.gov

The relative and absolute stereochemistry of Chondrochloren A, a closely related compound, was determined through a combination of NMR, UV, and IR spectroscopy, alongside molecular dynamics calculations. beilstein-journals.org This comprehensive spectroscopic approach is essential for fully characterizing the complex three-dimensional structure of these molecules. anu.edu.ausathyabama.ac.innih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of this compound and its metabolomic context. lcms.cznih.gov This technique is used to monitor the production of this compound and to quantify its presence in complex mixtures. For instance, in in vitro assays of the enzyme CndG, HPLC-MS was used to quantify the formation of this compound. The analysis was based on the characteristic fragment ion of this compound, which has a retention time of 12.0 minutes and a mass-to-charge ratio (m/z) of [M+H]⁺ = 434.1. nih.gov This method allows for the sensitive and specific detection of the final product. nih.govresearchgate.net

Metabolomic profiling using HPLC-MS has also been instrumental in comparing the wild-type producing strain with mutant strains. mdpi.comfrontiersin.orgmdpi.com Analysis of cell-free extracts from the wild-type Chondromyces crocatus Cm c5 and a cndG mutant via HPLC-MS showed the absence of this compound in the mutant and the appearance of new peaks corresponding to carboxylated precursors. researchgate.net This comparative analysis provides clear evidence for the role of the CndG enzyme in the biosynthetic pathway. researchgate.net The purification of biosynthetic intermediates often involves multiple HPLC steps with different solvent gradients to achieve the required purity for subsequent analysis. nih.gov

Table 1: HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax C8 |

| Solvent A | Water with 0.1% formic acid |

| Solvent B | Acetonitrile with 0.1% formic acid |

| Gradient | 0–0.5 min 45% B; 0.5–2 min linear from 45% to 55% B; 2–11 min isocratic at 55% B; 11–12 min linear from 55% to 95% B; 12–13 min isocratic at 95% B, and then 13–14 min linear from 95% to 45% B |

| Retention Time (Rt) | 12.0 min |

| m/z [M+H]⁺ | 434.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Studies

Biochemical and Enzymological Assays for Biosynthetic Pathway Analysis

Understanding the biosynthesis of this compound requires the functional characterization of the enzymes involved in its assembly and modification. This is achieved through a combination of in vitro enzyme assays and molecular biology techniques.

The enzyme CndG, a key player in the final steps of this compound biosynthesis, has been a major focus of in vitro studies. nih.gov It was identified as an FAD-dependent oxidative decarboxylase. nih.gov In vitro assays demonstrated that purified CndG successfully converts pre-chondrochloren intermediates into the mature Chondrochloren A and B by catalyzing both a decarboxylation and an oxidation reaction. nih.govresearchgate.net These experiments confirmed that CndG is responsible for producing the styryl moiety of the final compounds. nih.gov

The activity of CndG was shown to be dependent on aerobic conditions, as the production of this compound was almost undetectable under low oxygen levels. nih.gov Interestingly, the addition of metal chelators or various divalent metal ions did not significantly affect the enzyme's activity. nih.gov These mechanistic studies provide crucial insights into the catalytic function and cofactor requirements of the enzymes in the this compound pathway. acs.org

To perform in vitro assays, the enzymes of the this compound pathway must be produced in a pure and active form. The cndG gene was cloned and overexpressed in Escherichia coli to produce the CndG protein for characterization. nih.govacs.orgnih.gov Initial attempts to purify CndG as a NusA-His-tagged protein were unsuccessful. nih.gov However, expressing it as a Glutathione S-transferase (GST)-tagged protein resulted in a soluble 86.5-kDa protein that could be purified by affinity chromatography. nih.govresearchgate.net The GST tag was subsequently removed using PreScission Protease. nih.govresearchgate.net

The heterologous expression and purification of biosynthetic enzymes are fundamental steps that enable detailed biochemical and structural investigations. acs.orgnih.gov The successful production of recombinant CndG allowed for its definitive functional characterization and provided the necessary material for mechanistic studies. nih.gov

In vitro Enzyme Characterization and Mechanistic Studies

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry methods are increasingly being used to complement experimental data in natural product research. frontiersin.org In the context of Chondrochloren research, molecular dynamics calculations were used in conjunction with spectroscopic data to elucidate the stereochemistry of Chondrochloren A. beilstein-journals.org

Furthermore, sequence analysis and homology modeling play a significant role in predicting the function of enzymes in the biosynthetic pathway. The cndG gene, for example, was initially identified as a putative oxidative decarboxylase due to its sequence homology to known flavoprotein oxidases, such as FeeG. nih.govresearchgate.netresearchgate.net This bioinformatic analysis provided the initial hypothesis for the function of CndG, which was later confirmed by experimental work. nih.gov Computational methods are also valuable for studying enzyme mechanisms, such as the role of cofactors and the energetics of reaction pathways. frontiersin.orgbeilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Chondrochloren A |

| This compound |

| Pre-chondrochloren A |

| Pre-chondrochloren B |

| Tyrosine |

| 3-chloro-L-tyrosine |

| N-acyl-L-tyrosine |

| N-acyl-3-chloro-L-tyrosine |

| FAD (Flavin adenine (B156593) dinucleotide) |

| Glutathione S-transferase (GST) |

| NusA |

| FeeG |

| GroEL |

| GroES |

| Maltose-binding protein (MBP) |

| TEV (Tobacco Etch Virus) protease |

| Caffeic acid |

| Vanillyl alcohol |

| p-cresol |

| Pyruvate |

| Sulfopyruvate |

| Phosphonopyruvate |

| Cholesterol |

| Heme |

| Atrazine |

| Calceolarioside A |

| Calceolarioside B |

| Esculin |

| Matairesinol |

| Pinoresinol glucoside |

| 8-hydroxypinoresinol-4-glucoside |

| Abyssomicin C |

| Abyssomicin B |

| Abyssomicin D |

| Atrop-abyssomicin C |

| Atrop-O-benzyl-abyssomicin C |

| Atrop-O-benzyl-desmethyl-abyssomicin C |

| Barbamide (B1252183) |

| Erythromycin |

| Kedarcidin |

| Lomaiviticin A |

| Lomaiviticin B |

| Menthol |

| Camphor |

| α-pinene |

| Limonene |

| Tetrahydro limonene |

| Monobenylidene |

| Papavarine |

| Coniine |

| Chloramphenicol |

| Tryptophan |

| 7-chlorotryptophan |

| Chlorolassin |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. biorxiv.orgnih.govrsc.org For a molecule like this compound, understanding its three-dimensional structure and flexibility—its conformational landscape—is crucial for deciphering its mechanism of action. MD simulations can predict how the molecule behaves in a biological environment, such as in solution or near a protein target, revealing its dominant shapes and how it might transition between them. biorxiv.orgrsc.org

The process involves creating a computational model of the molecule and simulating its movements based on the principles of classical mechanics. These simulations can reveal stable and metastable conformational states, providing a picture of the molecule's structural dynamics. biorxiv.org For instance, simulations can show how different parts of the this compound molecule, such as its polyketide chain and its distinctive chloro-hydroxyl-styryl moiety, move in relation to one another. This information is vital for understanding how the molecule presents itself to its biological targets.

While specific MD simulation studies exclusively focused on this compound are not extensively published, the methodology is widely applied to other complex natural products. mdpi.com Such studies typically analyze trajectories to identify the most populated conformational families and the energetic barriers between them. rsc.orgmdpi.com Applying this technique to this compound would allow researchers to build a dynamic model of its structure, which is a critical step in rational drug design and in understanding its biological function at a molecular level.

Table 1: Key Applications of Molecular Dynamics Simulations in Natural Product Research

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Explores the range of possible 3D structures a molecule can adopt in a specific environment (e.g., water, lipid bilayer). mdpi.com | To identify the most stable and biologically relevant shapes of this compound. |

| Binding Pose Analysis | Simulates the interaction between the molecule and its biological target (e.g., an enzyme or receptor) to predict the binding mode and affinity. | To understand how this compound interacts with its molecular targets, elucidating its mechanism of action. |

| Solvent Effects | Investigates how the surrounding solvent influences the molecule's structure and flexibility. | To determine how the aqueous biological environment affects the conformation of this compound. |

| Free Energy Landscapes | Maps the energy of different conformations to identify the most stable states and the transition pathways between them. rsc.org | To quantify the relative stability of different this compound conformations. |

Quantum Chemical Studies of Enzymatic Reaction Mechanisms

The biosynthesis of this compound involves a series of complex enzymatic reactions. Quantum chemical (QC) methods, particularly when combined with molecular mechanics in hybrid QM/MM approaches, are instrumental in elucidating the precise mechanisms of these reactions at the atomic level. mdpi.comnih.gov These computational techniques allow researchers to model the breaking and forming of chemical bonds, the energetics of reaction pathways, and the roles of specific amino acid residues within an enzyme's active site. nih.govdiva-portal.org

QC studies can model the entire reaction coordinate, from the binding of the pre-chondrochloren substrate to the CndG active site to the release of the final product. Researchers can calculate the structures and energies of transition states and intermediates, which are often too transient to be observed experimentally. diva-portal.org For the CndG-catalyzed reaction, it is proposed that the mechanism proceeds through a para-quinone methide intermediate, which subsequently expels carbon dioxide. researchgate.net Quantum chemical calculations can validate this proposed pathway by computing the energy barriers for each step, confirming its feasibility. diva-portal.orgnih.gov Such studies provide invaluable, detailed insights that complement experimental findings and guide further research, such as site-directed mutagenesis experiments to probe the function of key active site residues. diva-portal.org

Table 2: Research Findings from Enzymatic Studies of this compound Biosynthesis

| Enzyme | Function | Key Findings from Biochemical/Genetic Studies | Potential Insights from Quantum Chemistry |

|---|---|---|---|

| CndG | FAD-dependent oxidase | Catalyzes the final oxidative decarboxylation of pre-chondrochlorens to yield Chondrochloren A and B. researchgate.net Essential for the production of the mature, biologically active compound. nih.gov | Elucidation of the transition state structures; calculation of reaction energy barriers; detailed description of the electron movement during catalysis. diva-portal.orgrsc.org |

| CndH | FAD-dependent halogenase | Catalyzes the chlorination of a tyrosine building block early in the biosynthetic pathway. nih.govmdpi.com | Modeling the mechanism of electrophilic chlorination; understanding substrate specificity and the role of FAD. |

In Silico Analysis of Biosynthetic Gene Clusters and Enzyme Homology

The genetic blueprint for the synthesis of this compound is encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of the myxobacterium Chondromyces crocatus Cm c5. nih.govasm.org The discovery and annotation of this BGC were made possible through in silico analysis, which involves using computational tools to mine genome sequences for genes associated with natural product biosynthesis. jmicrobiol.or.kr The C. crocatus genome is one of the largest prokaryotic genomes, containing over 8,000 predicted coding sequences, and is rich in BGCs, highlighting its potential as a source of diverse secondary metabolites. nih.gov

The chondrochloren (cnd) BGC was identified as a mixed Type I polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) cluster. nih.govsecondarymetabolites.org In silico analysis of the cluster's open reading frames (ORFs) allowed researchers to predict the function of each gene based on its homology to genes with known functions from other biosynthetic pathways. nih.gov For example, the core PKS/NRPS enzymes (CndA-CndF) were predicted to assemble the molecule's backbone from simple precursors. researchgate.net

Furthermore, homology analysis was crucial for identifying the roles of tailoring enzymes. The gene cndH was identified as a putative FAD-dependent halogenase, responsible for the chlorination of the tyrosine precursor, a prediction later confirmed experimentally. nih.govmdpi.com Similarly, the cndG gene, located at the downstream end of the cluster, showed significant sequence homology (30-45%) to known FAD-linked oxidases, such as FeeG. nih.govresearchgate.net This in silico evidence correctly suggested its role in the final oxidative decarboxylation step, a hypothesis that was subsequently proven through gene inactivation experiments and biochemical assays. nih.govresearchgate.net This integrated approach of genome mining followed by experimental validation is a cornerstone of modern natural product discovery. jmicrobiol.or.kr

**Table 3: The Chondrochloren (cnd) Biosynthetic Gene Cluster of *Chondromyces crocatus***

| Gene(s) | Predicted Function | Basis of Prediction |

|---|---|---|

cndA-cndF |

Core PKS/NRPS megasynthetases | Homology to known PKS/NRPS domains responsible for chain assembly. researchgate.net |

cndG |

FAD-dependent oxidative decarboxylase | Sequence homology to FAD-linked oxidases, including FeeG. nih.govresearchgate.net |

cndH |

FAD-dependent halogenase | Sequence homology to flavin-dependent halogenases. nih.govmdpi.com |

| (Other) | Radical methyltransferase | Predicted to install the ethoxy moiety at C-2. researchgate.net |

Future Directions and Emerging Research Avenues for Chondrochloren B

Exploration of Biosynthetic Pathway Engineering for Novel Derivatives

The biosynthetic pathway of the chondrochlorens is a rich source of unusual enzymatic transformations, offering numerous targets for bioengineering to generate novel and potentially more potent derivatives. nih.govnih.gov The assembly of Chondrochloren B is accomplished by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, which incorporates several unique tailoring enzymes. asm.orgnih.gov

Key enzymatic steps that represent prime targets for engineering include:

Early-stage Chlorination: An FAD-dependent halogenase, CndH, is responsible for the chlorination of a tyrosine moiety early in the pathway. nih.govresearchgate.net Altering the substrate specificity or regioselectivity of this enzyme could lead to analogues with different halogenation patterns (e.g., bromination by feeding alternative precursors) or chlorination at different positions, which may significantly impact biological activity.

Ethoxy Group Formation: The distinctive ethoxy group at the C-2 position of this compound arises from a two-step methylation process. ebi.ac.uknih.gov A polyketide synthase first incorporates a hydroxymalonate extender unit, which is then methylated by an O-methyltransferase. nih.gov A subsequent, second methylation is catalyzed by a radical S-adenosylmethionine (SAM)-dependent methylase. ebi.ac.uknih.gov This complex enzymatic machinery could be engineered to introduce different alkoxy groups by feeding modified precursors or by altering the methyltransferase enzymes, potentially leading to derivatives with modified solubility and target-binding properties.

Final Maturation Step: The final step in the biosynthesis is the formation of the chloro-hydroxy-styryl moiety, catalyzed by a novel FAD-dependent oxidative decarboxylase named CndG. nih.govresearchgate.net This enzyme acts on the inactive precursor, pre-chondrochloren, to generate the active compound. nih.gov Engineering CndG or using it in combinatorial biosynthesis setups could allow for the modification of other PKS/NRPS-derived products, introducing a styryl group to create new hybrid molecules. nih.gov

By inactivating or modifying the genes encoding these enzymes within the C. crocatus biosynthetic gene cluster, researchers can generate a library of new chondrochloren derivatives. nih.govnih.gov This approach, coupled with precursor-directed biosynthesis, where synthetic analogues of natural precursors are fed to the producing organism, opens a vast chemical space for exploration.

Advanced Synthetic Strategies for Unprecedented Chondrochloren Analogues

The total synthesis of chondrochlorens is a significant challenge due to their complex stereochemistry and the presence of a rare (Z)-enamide moiety. beilstein-journals.orgresearchgate.net However, recent advances in synthetic organic chemistry have provided powerful tools to construct the chondrochloren scaffold and offer pathways to previously inaccessible analogues. nih.govnih.gov

Future synthetic endeavors can build upon these established strategies:

1,2-Metallate Rearrangement: The successful total synthesis of Chondrochloren A utilized a 1,2-metallate rearrangement as a powerful and stereoselective alternative to the traditional Nozaki-Hiyama-Kishi (NHK) reaction for forming key carbon-carbon bonds within the polyketide backbone. researchgate.netnih.govnih.gov This strategy can be further exploited to couple different, synthetically modified fragments, allowing for systematic variation of the polyketide portion of this compound. Studies have shown that the choice of protecting groups (e.g., TIB vs. Cb) can even switch the selectivity of this reaction, offering further control in generating diverse stereoisomers. researchgate.net

(Z)-Enamide Formation: A crucial step in the synthesis is the formation of the (Z)-enamide linkage. This has been achieved through a Z-selective Buchwald-type cross-coupling of an amide fragment and a (Z)-vinyl bromide. beilstein-journals.orgbeilstein-journals.org This coupling reaction is a key point for introducing diversity. By synthesizing a variety of substituted vinyl bromides and complex amide fragments, a wide range of analogues with modifications in the styryl and the polyketide segments can be generated. beilstein-journals.orgnih.gov

Fragment-Based Synthesis: The retrosynthetic analysis of chondrochloren divides the molecule into several key fragments, such as the polyketide segment, the triol middle segment derived from D-ribonic acid-1,4-lactone, and the amide fragment. beilstein-journals.orgnih.govbeilstein-journals.org Advanced synthetic strategies, including lithiation-borylation methodologies, can be employed to construct these fragments with high stereocontrol. scispace.commdpi.com By creating libraries of these building blocks with diverse stereochemistry and functional groups, chemists can assemble a multitude of unprecedented chondrochloren analogues for biological screening.

These advanced synthetic methods provide the precision needed to probe the structure-activity relationship of the chondrochloren scaffold, paving the way for the rational design of analogues with enhanced or novel biological functions.

Deeper Elucidation of Undiscovered Molecular Targets and Mechanistic Pathways

The biological activity of the chondrochlorens remains largely underexplored. Initial agar (B569324) diffusion tests revealed only weak antibiotic activity for Chondrochloren A and B against a limited panel of bacteria and fungi. beilstein-journals.orgnih.gov The specific molecular targets and the mechanism by which these compounds exert their effects are currently unknown. This knowledge gap represents a significant opportunity for future research.

Key research directions should include:

Target Identification: Modern chemical biology techniques can be employed to identify the cellular binding partners of this compound. Affinity-based protein profiling, using a tagged chondrochloren analogue as a probe, could capture and identify target proteins from cell lysates.

Mechanism of Action Studies: Once potential targets are identified, further investigation into the mechanism of action will be crucial. This could involve studying the effect of this compound on specific cellular pathways, such as cell wall synthesis, protein synthesis, or mitochondrial function, which are common targets for natural product antibiotics. capes.gov.br The unique chloro-hydroxy-styryl functionality and the (Z)-enamide are key structural features that may be critical for interaction with its molecular target. nih.govbeilstein-journals.org

Broad-Spectrum Bioactivity Screening: The limited initial screening may not have revealed the full biological potential of this compound. Comprehensive screening against a wider and more diverse panel of organisms, including pathogenic fungi, parasites, and various human cancer cell lines, is warranted. The structural similarity of chondrochlorens to other bioactive polyketide-peptide hybrids suggests that they may possess other valuable biological activities, such as cytotoxic or immunomodulatory effects. nih.govresearchgate.net

Unraveling the molecular pharmacology of this compound is essential for understanding its potential as a therapeutic lead. Identifying its target and mechanism will guide the synthetic and biosynthetic efforts to create new analogues with improved potency and selectivity.

Biotechnological Applications of Chondrochloren Biosynthetic Enzymes

The chondrochloren biosynthetic gene cluster encodes a suite of enzymes with novel and unusual catalytic functions that hold significant potential for biotechnological applications. nih.govdntb.gov.ua These biocatalysts can be harnessed for use in synthetic biology and chemoenzymatic synthesis to produce valuable chemicals.

Promising enzymes for biotechnological exploitation include:

CndG - Oxidative Decarboxylase: CndG is a novel FAD-dependent oxidative decarboxylase that catalyzes the conversion of a carboxylated precursor into the terminal styryl moiety of chondrochloren. nih.govresearchgate.net This type of enzyme is rare and has great potential as a biocatalyst for generating vinylarene functionalities, which are important structural motifs in many pharmaceuticals. researchgate.netmdpi.com CndG could be used in vitro to modify other natural products or synthetic molecules that possess a suitable acylated tyrosine precursor. nih.gov

Radical SAM Methylase: The enzyme responsible for the second methylation to form the ethoxy group is a radical S-adenosylmethionine (SAM) methylase. ebi.ac.uknih.gov These enzymes are known to catalyze chemically challenging reactions, such as the methylation of unactivated carbon centers. nih.gov The chondrochloren radical SAM enzyme could be a valuable tool for site-specific alkylation in complex molecules.

CndH - Halogenase: The FAD-dependent halogenase CndH selectively chlorinates a tyrosine intermediate. nih.govresearchgate.net Halogenated organic compounds often exhibit enhanced biological activity. CndH and other FAD-dependent halogenases are attractive biocatalysts for the regioselective halogenation of aromatic compounds under mild conditions, avoiding the use of harsh and toxic reagents common in chemical synthesis. core.ac.uk

The characterization and engineering of these enzymes could provide a toolbox of novel biocatalysts for the pharmaceutical and chemical industries, enabling the environmentally friendly and efficient synthesis of complex molecules and novel bioactive compounds. nih.govfrontiersin.org

Q & A

Q. What spectroscopic and computational methods are critical for elucidating the stereochemistry of Chondrochloren B?

Researchers should prioritize nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (e.g., -values) for double-bond geometry, complemented by ultraviolet (UV) and infrared (IR) spectroscopy for functional group identification. For ambiguous stereochemical assignments, molecular dynamics (MD) simulations or molecular mechanics (MM2) calculations can validate proposed configurations .

Q. How can researchers design a systematic literature review to identify biosynthesis pathways for β-amino styrene compounds like this compound?

Focus on peer-reviewed studies of myxobacterial metabolites (e.g., Chondromyces crocatus) and cross-reference halogenase enzyme mechanisms. Use databases like PubMed and Web of Science with keywords such as "β-amino styrenes," "myxobacteria," and "enamide biosynthesis." Prioritize studies with X-ray crystallography data or enzymatic assays to confirm halogenation steps .

Advanced Research Questions

Q. What catalytic strategies optimize stereoselective synthesis of (Z)-enamide motifs in this compound analogs?

A Buchwald-type coupling using copper(I) iodide (CuI), -dimethylethane-1,2-diamine (DMEDA), and anhydrous KCO in tetrahydrofuran (THF) achieves (Z)-selectivity. Key parameters include maintaining substrate concentrations ≤65 mM to minimize deacylation byproducts (e.g., compound 17 in Table 1 of Geldsetzer et al., 2020) and validating geometry via -NMR () .

Q. How do flavin-dependent halogenases like CndH contribute to dichlorination in this compound biosynthesis?

CndH, a member of the glutathione reductase superfamily, uses FADH to activate chlorine for regioselective incorporation. Researchers can study its mechanism via X-ray crystallography (2.1 Å resolution) and site-directed mutagenesis of active-site residues (e.g., lysine or tyrosine). Comparative assays with non-chlorinated precursors can quantify enzymatic activity .

Q. What experimental approaches resolve contradictions in reaction yields during fragment coupling for polyoxygenated natural products?

Systematic concentration studies (e.g., Table 1 in Geldsetzer et al., 2020) and alternative catalysts (e.g., palladium vs. copper) should be tested. Use LC-MS to monitor intermediates and byproducts. If yields remain inconsistent, revise protecting group strategies (e.g., TIPDS or TBS) to stabilize sensitive intermediates .

Q. How can retrosynthetic analysis be applied to this compound to simplify total synthesis?

Divide the molecule into three fragments: a polyoxygenated core, a (Z)-enamide segment, and a halogenated aromatic unit. Prioritize convergent synthesis via late-stage coupling, as demonstrated for Chondrochloren A. Key steps include TIPDS-protected lactone derivatization and stereoselective dehalogenation for (Z)-bromide synthesis .

Methodological Considerations

- Data Validation : Cross-validate NMR assignments with synthetic standards and isotopic labeling. For enzymatic studies, use kinetic isotope effects (KIEs) to probe halogenation mechanisms .

- Collaborative Workflows : Integrate expertise in organic synthesis (fragment preparation), enzymology (halogenase assays), and computational chemistry (MD simulations) to address multidisciplinary challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.